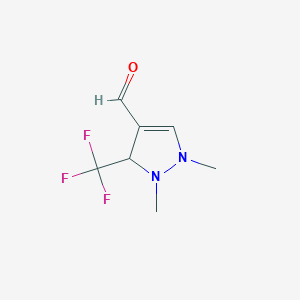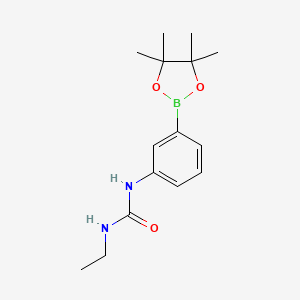![molecular formula C17H25BFNO3 B8083597 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8083597.png)
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide is a boric acid derivative with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a two-step substitution reaction. The first step involves the reaction of 2-fluoro-4-bromophenyl with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The second step involves the amidation of the resulting boronic acid derivative with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It can serve as a probe in biological studies to investigate the interaction of boronic acids with biological macromolecules.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the boronic acid moiety with biological targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine or cysteine, in enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where boronic acid derivatives are used to target specific enzymes involved in disease processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the tetramethyl-1,3,2-dioxaborolan-2-yl group. Similar compounds include other boronic acid derivatives, such as N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide and methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds share similar structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3/c1-15(2,3)14(21)20-13-9-8-11(10-12(13)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMZYZQZGQNMPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;[(4-chlorophenyl)sulfanyl-(10-methyl-9H-acridin-9-yl)methyl] phosphate](/img/structure/B8083533.png)
![sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8083537.png)


![2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083562.png)
![2-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083570.png)
![3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083574.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B8083576.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B8083579.png)
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083585.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![[4-(3,3-Dimethylbutanamido)phenyl]boronic acid](/img/structure/B8083618.png)
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B8083626.png)
